Propoxur-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

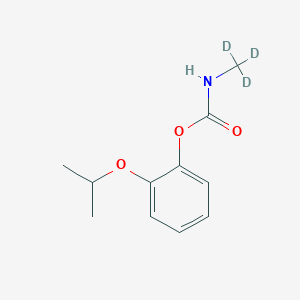

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRUGXGCCGIOQO-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propoxur-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propoxur-d3. This deuterated analog of the carbamate insecticide Propoxur serves as an invaluable internal standard for its quantification in various matrices. This document details its physicochemical characteristics, and outlines relevant experimental protocols and analytical methodologies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Propoxur, with three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Chemical and Physical Properties of this compound and Propoxur

| Property | This compound | Propoxur |

| Chemical Name | 2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate)[1] | 2-(1-methylethoxy)phenyl methylcarbamate |

| Synonyms | This compound (N-methyl-d3) | Baygon, Unden, Aprocarb |

| CAS Number | 1219798-56-7[1] | 114-26-1[2] |

| Molecular Formula | C₁₁H₁₂D₃NO₃[1] | C₁₁H₁₅NO₃[2] |

| Molecular Weight | 212.26 g/mol [3] | 209.24 g/mol [2] |

| Physical State | Solid[3] | White to tan crystalline powder[2][4] |

| Melting Point | Not explicitly available | 86-92 °C[4] |

| Boiling Point | Not explicitly available | Decomposes[4] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol[1][5] | 0.2% in water (20°C)[4] |

| Purity | ≥99% deuterated forms (d₁-d₃)[1] | - |

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Methodology:

-

Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel, add 2-isopropoxyphenol and a suitable catalyst (e.g., N,N-dimethylbenzylamine) in a molar ratio of approximately 1:0.001-0.05.[6]

-

Addition of Deuterated Reagent: While stirring and cooling the mixture, slowly add methyl-d3-isocyanate (MIC-d3). The molar ratio of 2-isopropoxyphenol to MIC-d3 should be approximately 1:1 to 1:1.2.[6]

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature between 60 and 110 °C for 0.5 to 3 hours.[6]

-

Work-up: After the reaction is complete, the crude this compound can be isolated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Purification of Propoxur

A general method for the purification of Propoxur, which can be adapted for this compound, involves melt crystallization.

Methodology:

-

Dissolution: Mix the crude Propoxur solid with an inert solvent (e.g., petroleum ether or dichloroethane) at a mass ratio of 2-4% of the solid's mass. Heat the mixture until the solid is completely melted.

-

Crystallization: Slowly cool the mixture to the melt crystallization temperature of Propoxur (around 85-90 °C) at a rate of approximately 0.1 °C/min.

-

Isolation: Allow the mixture to stand at this temperature for 1-3 hours until crystallization is complete. Remove the liquid phase to obtain the purified Propoxur crystals.

Quantification of Propoxur using this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of Propoxur in various samples by GC-MS or LC-MS/MS.[1][7]

Sample Preparation and Extraction Workflow:

Caption: General workflow for sample analysis using an internal standard.

LC-MS/MS Methodology:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed for optimal separation.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for Propoxur and this compound.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Propoxur and this compound. For example, for Propoxur, a potential transition could be m/z 210 -> 111. The corresponding transition for this compound would be m/z 213 -> 114.

-

Quantification: The concentration of Propoxur in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Propoxur and a fixed concentration of this compound.

-

Spectroscopic Data

Table 2: Spectroscopic Data for Propoxur

| Technique | Key Observations for Propoxur | Expected Observations for this compound |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 209. Key fragments at m/z 152, 110, 111, 93, 81, 57.[2] | Molecular Ion (M⁺): m/z 212. Key fragments will be shifted by +3 amu if they contain the N-methyl-d3 group. For example, the fragment corresponding to the loss of the isopropoxy group would be expected at m/z 155. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.3 (d, 6H, -CH(CH₃)₂), ~2.9 (d, 3H, -NHCH₃), ~4.6 (sept, 1H, -CH(CH₃)₂), ~5.0 (br s, 1H, -NH), ~6.9-7.2 (m, 4H, Ar-H).[2] | The doublet at ~2.9 ppm for the N-methyl protons will be absent. The broad singlet for the -NH proton may show a different coupling pattern or be a sharper singlet. Other signals should remain largely unchanged. |

| ¹³C NMR (CDCl₃, 100.40 MHz) | δ (ppm): Signals corresponding to the aromatic carbons, the isopropoxy group, the carbamate carbonyl, and the N-methyl carbon. | The signal for the N-methyl carbon will be a triplet due to coupling with deuterium and will be shifted slightly upfield. Other signals should be very similar to those of Propoxur. |

Signaling Pathways and Logical Relationships

Propoxur, the parent compound of this compound, is known to be a cholinesterase inhibitor.[4] Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This disrupts normal nerve impulse transmission.

Acetylcholinesterase Inhibition Pathway:

Caption: Simplified pathway of Propoxur-induced neurotoxicity.

Conclusion

This compound is an essential analytical tool for researchers and scientists in fields such as environmental monitoring, food safety, and toxicology. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the detection of Propoxur. This guide provides a foundational understanding of its properties and applications, and while a detailed synthesis protocol is not publicly available, the proposed workflow offers a scientifically sound approach for its preparation. The provided analytical methodologies and spectroscopic information will aid in the effective utilization of this important isotopically labeled compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sapphire North America [sapphire-usa.com]

- 4. Propoxur - Wikipedia [en.wikipedia.org]

- 5. This compound (N-METHYL-D3) CAS#: 1219798-56-7 [amp.chemicalbook.com]

- 6. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis and Isotopic Purity of Propoxur-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Propoxur-d3, a deuterated internal standard crucial for the accurate quantification of the carbamate insecticide Propoxur in various matrices. This document outlines a feasible synthetic pathway, detailed experimental protocols for both synthesis and isotopic purity determination, and presents expected quantitative data in a clear, tabular format.

Introduction

Propoxur is a widely used carbamate insecticide for controlling pests in agriculture and public health.[1][2] Its monitoring in environmental and biological samples is essential to assess exposure and ensure safety. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust and accurate quantification of Propoxur using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The use of a deuterated analog as an internal standard allows for correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable analytical data.[5] This guide details a practical approach to the synthesis of this compound and the subsequent verification of its isotopic purity.

Synthesis of this compound

The synthesis of this compound is analogous to the industrial synthesis of unlabeled Propoxur, which involves the reaction of 2-isopropoxyphenol with methyl isocyanate.[6][7] To introduce the deuterium labels, a deuterated starting material is required. The most direct approach is the use of methyl-d3-isocyanate (CD₃NCO).

Synthetic Pathway

The proposed two-step synthesis of this compound begins with the generation of methyl-d3-isocyanate from methyl-d3-amine, followed by its reaction with 2-isopropoxyphenol.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl-d3-isocyanate (CD₃NCO)

Caution: Phosgene is extremely toxic. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: A gas-phase reaction system is assembled, consisting of a preheater for the reactants, a heated reaction tube, and a condenser to collect the product.

-

Reactant Preparation: Equimolar amounts of methyl-d3-amine (CD₃NH₂) and phosgene (COCl₂) are prepared in the gas phase.

-

Reaction: The gaseous reactants are introduced into the reaction tube, which is heated to approximately 300-400°C.

-

Condensation: The reaction mixture, containing methyl-d3-isocyanate and hydrogen chloride, is passed through a condenser to form N-methyl-d3-carbamoyl chloride.

-

Purification: The N-methyl-d3-carbamoyl chloride is treated with a tertiary amine (e.g., N,N-dimethylaniline) or distilled to yield pure methyl-d3-isocyanate.

Step 2: Synthesis of this compound

-

Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is set up in a heating mantle.

-

Reactant Charging: 2-Isopropoxyphenol (1.0 eq) and a catalytic amount of a tertiary amine (e.g., N,N-dimethylbenzylamine) are added to the reaction flask.

-

Heating: The mixture is heated to 60°C with stirring.

-

Addition of Isocyanate: Methyl-d3-isocyanate (1.05 eq) is added dropwise to the reaction mixture via the dropping funnel.

-

Reaction Completion: After the addition is complete, the reaction temperature is raised to 90°C and maintained for 3 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is determined to ensure its suitability as an internal standard. This is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Workflow

The workflow for determining the isotopic purity involves sample preparation, GC-MS analysis, and data processing to quantify the relative abundance of each isotopologue.

Caption: Workflow for isotopic purity determination of this compound.

Experimental Protocol: Isotopic Purity Determination by GC-MS

-

Standard Preparation: A solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 10 µg/mL. A standard of unlabeled Propoxur is also prepared at the same concentration.

-

GC-MS Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan mode over a mass range of m/z 50-300.

-

-

-

Analysis: The unlabeled Propoxur standard is injected first to determine its retention time and mass spectrum. Subsequently, the this compound sample is injected.

-

Data Analysis:

-

The mass spectrum of the this compound peak is analyzed, focusing on the molecular ion cluster. The theoretical m/z for the molecular ion ([M]⁺) of unlabeled Propoxur (C₁₁H₁₅NO₃) is 209.24. For this compound (C₁₁H₁₂D₃NO₃), the theoretical m/z is 212.26.

-

The relative abundances of the ions corresponding to the d0 (m/z 209), d1 (m/z 210), d2 (m/z 211), and d3 (m/z 212) isotopologues are determined from the integrated peak areas in the mass spectrum.

-

Corrections for the natural isotopic abundance of ¹³C in the unlabeled fragments may be necessary for high-accuracy measurements.

-

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis and isotopic purity of this compound.

Table 1: Synthesis Yield of this compound

| Parameter | Value |

| Starting Material (2-Isopropoxyphenol) | 1.0 eq |

| Reagent (Methyl-d3-isocyanate) | 1.05 eq |

| Reaction Temperature | 90°C |

| Reaction Time | 3 hours |

| Typical Yield | >95% |

Table 2: Isotopic Purity of this compound

| Isotopologue | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| Propoxur-d0 | 209 | < 0.1 |

| Propoxur-d1 | 210 | 0.2 |

| Propoxur-d2 | 211 | 0.7 |

| This compound | 212 | >99.0 |

| Isotopic Purity (d3) | >99.0% |

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of this compound and the subsequent confirmation of its high isotopic purity. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development who require a reliable internal standard for the quantification of Propoxur. The successful synthesis of high-purity this compound is a critical step in the development of accurate and precise analytical methods for this important compound.

References

- 1. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104387295A - Preparation method of methyl isocyanate - Google Patents [patents.google.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

Propoxur-d3: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Propoxur-d3, an isotopically labeled form of the carbamate insecticide Propoxur. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering key data, experimental insights, and workflow visualizations.

Core Compound Properties

This compound, also known as Propoxur (N-methyl-d3), serves as a crucial internal standard for the precise quantification of Propoxur in various matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. Its deuterated form ensures it is chemically identical to Propoxur but distinguishable by its mass, a critical feature for an internal standard.

| Property | Value | Citations |

| CAS Number | 1219798-56-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂D₃NO₃ | [1][3] |

| Molecular Weight | 212.26 g/mol | [2][4] |

| Synonyms | This compound (N-methyl-d3) | [3][4][5] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1][2][3] |

| Formal Name | 2-(1-methylethoxy)-phenol 1-(N-methyl-d₃-carbamate) | [1][2] |

Mechanism of Action: Cholinesterase Inhibition

The unlabeled parent compound, Propoxur, functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE)[1]. AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Propoxur leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in target organisms, primarily insects.

Experimental Protocol: Quantification of Propoxur using this compound

This compound is the preferred internal standard for the analytical quantification of Propoxur. Below is a generalized workflow for its use in a typical LC-MS/MS experiment.

Objective: To accurately measure the concentration of Propoxur in a given sample (e.g., environmental water, biological tissue).

Methodology:

-

Sample Preparation: The sample is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate) to isolate the analyte of interest (Propoxur).

-

Internal Standard Spiking: A known, precise amount of this compound solution is added to the sample extract. This is a critical step to correct for any loss of analyte during sample preparation and instrumental analysis.

-

Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable mobile phase for chromatographic separation.

-

LC-MS/MS Analysis: The reconstituted sample is injected into a Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

-

Chromatography: The LC column separates Propoxur and this compound from other matrix components.

-

Mass Spectrometry: The mass spectrometer detects and quantifies both Propoxur and this compound based on their specific mass-to-charge ratios.

-

-

Data Analysis: The concentration of Propoxur in the original sample is calculated by comparing the peak area ratio of the analyte (Propoxur) to the internal standard (this compound) against a calibration curve.

References

The Role of Propoxur-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role and mechanism of Propoxur-d3 as a deuterated internal standard in the quantitative analysis of Propoxur. By leveraging the principles of isotope dilution mass spectrometry, this compound enhances the accuracy, precision, and reliability of analytical data, a cornerstone of robust research and development in the pharmaceutical and environmental sciences.

The Core Principle: Isotope Dilution Mass Spectrometry

In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, achieving accurate and precise quantification can be challenging due to variability introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mitigating these issues.

This compound is a form of Propoxur where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Propoxur) and the internal standard (this compound). However, their physicochemical properties remain nearly identical. This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization, effectively normalizing for any variations that may occur.

The fundamental advantage is the ability to compensate for:

-

Matrix Effects: Variations in the sample matrix that can suppress or enhance the ionization of the analyte.

-

Extraction Inefficiencies: Incomplete or variable recovery of the analyte during sample preparation.

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response.

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if sample loss occurs, leading to more accurate and reproducible results.

Experimental Workflow and Signaling Pathway

The use of this compound as an internal standard follows a systematic workflow from sample preparation to data analysis.

Caption: A generalized workflow for the quantitative analysis of Propoxur using this compound as an internal standard.

Experimental Protocols

While specific parameters may vary depending on the matrix and instrumentation, the following sections outline a generalized experimental protocol for the analysis of Propoxur using this compound.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

-

Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction):

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propoxur | 210.1 | 111.1 (Quantifier) | 15 |

| 210.1 | 168.1 (Qualifier) | 10 | |

| This compound | 213.1 | 114.1 | 15 |

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the validation of analytical methods to ensure their reliability. Key validation parameters are summarized below. This data is compiled from various studies and may not be from a single validated method.

Table 1: Linearity and Limits of Detection/Quantification for Propoxur Analysis

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 5.0 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 10.0 µg/kg |

Table 2: Accuracy and Precision Data for Propoxur Analysis

| Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Fruit | 10 | 95 | < 10 |

| 100 | 98 | < 8 | |

| Vegetable | 10 | 92 | < 12 |

| 100 | 96 | < 10 | |

| Soil | 50 | 88 | < 15 |

| 200 | 91 | < 12 |

Logical Relationship of Isotope Dilution

The core of the internal standard's function is the logical relationship between the analyte and the standard throughout the analytical process.

Caption: The logical flow demonstrating how this compound corrects for analytical variability.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Propoxur. Its ability to compensate for variations in sample preparation and instrumental analysis makes it an indispensable tool for researchers, scientists, and drug development professionals who require high-quality, accurate, and precise analytical data. The detailed protocols and understanding of the underlying principles outlined in this guide serve as a valuable resource for the implementation of this gold-standard analytical technique.

Metabolic Fate of Propoxur Versus Propoxur-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxur, a carbamate insecticide, undergoes extensive metabolism in mammals, primarily mediated by cytochrome P450 (CYP) enzymes. The principal metabolic pathways include hydrolysis of the ester linkage, N-demethylation, and ring hydroxylation, followed by conjugation reactions. The introduction of deuterium into the propoxur molecule, creating Propoxur-d3, is anticipated to alter its metabolic profile due to the kinetic isotope effect (KIE). This technical guide provides a detailed overview of the metabolic fate of propoxur and an analysis of the expected metabolic differences for this compound. This information is critical for researchers in toxicology, drug development, and environmental science.

Introduction

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a widely used carbamate insecticide that functions by inhibiting acetylcholinesterase. Its efficacy and toxicity are closely linked to its metabolic fate. Understanding the biotransformation of propoxur is essential for assessing its risk to non-target organisms and for the development of safer alternatives. The deuterated analog, this compound, where three hydrogen atoms on the N-methyl group are replaced by deuterium, serves as a valuable tool in metabolic studies and as an internal standard in analytical chemistry.[1][2] The substitution of hydrogen with deuterium can significantly impact the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[3][] This guide will explore the established metabolic pathways of propoxur and predict the metabolic fate of this compound based on the principles of KIE.

Metabolic Pathways of Propoxur

The metabolism of propoxur is a complex process involving Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites.[5] The primary site of metabolism is the liver, where cytochrome P450 enzymes play a crucial role.[6][7]

The major metabolic transformations of propoxur in mammals include:

-

Hydrolysis: Cleavage of the carbamate ester bond to yield 2-isopropoxyphenol (IPP) and N-methylcarbamic acid. This is a major detoxification pathway.[8][9]

-

N-demethylation: Removal of the methyl group from the carbamate nitrogen to form 2-isopropoxyphenyl carbamate. This reaction is often a rate-limiting step in the metabolism of N-methylcarbamates.

-

Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, primarily at the 5-position, to form 2-isopropoxy-5-hydroxyphenyl N-methylcarbamate.[8]

-

Hydroxylation of the N-methyl group: Formation of 2-isopropoxyphenyl N-(hydroxymethyl)carbamate.[10]

Following these Phase I reactions, the resulting metabolites undergo Phase II conjugation with glucuronic acid or sulfate to further increase their water solubility and facilitate their elimination from the body.[8][9]

Mandatory Visualization: Metabolic Pathways of Propoxur

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the synergists piperonyl butoxide and S,S,S-tributyl phosphorotrithioate on propoxur pharmacokinetics in Blattella germanica (Blattodea: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 9. Species-specific cutaneous biotransformation of the pesticide propoxur during percutaneous absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling guidelines for Propoxur-d3

An In-depth Technical Guide to the Safety and Handling of Propoxur-d3

Introduction

This compound is the deuterated form of Propoxur, a carbamate insecticide.[1] In a research and drug development context, this compound is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, Propoxur, in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling on the N-methyl group provides a distinct mass signature, allowing for precise measurement.[2]

Given that the isotopic labeling does not significantly alter the compound's chemical reactivity or biological activity, the safety and handling guidelines for this compound are based on the extensive toxicological and safety data available for Propoxur.[1][2] Propoxur acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][3] This guide synthesizes the available data to provide comprehensive safety protocols for laboratory personnel.

Physical and Chemical Properties

The physical and chemical characteristics of Propoxur are essential for understanding its behavior and for developing appropriate handling procedures. While specific data for this compound is limited, the properties of Propoxur serve as a reliable reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₂D₃NO₃ (this compound) | [2] |

| C₁₁H₁₅NO₃ (Propoxur) | [4] | |

| Molecular Weight | 212.3 g/mol (this compound) | [2] |

| 209.24 g/mol (Propoxur) | [4] | |

| Physical State | White to tan crystalline powder with a faint, characteristic odor. | [3][4][5][6] |

| Melting Point | 86-89°C (Technical Grade Propoxur); 91.5°C (Pure Propoxur) | [3] |

| Vapor Pressure | 1.3 x 10⁻³ Pa (at 20°C) | [5] |

| Solubility | Water: Approx. 0.2% (2 g/L) at 20°C. | [3][4][7] |

| Organic Solvents: Soluble in most polar organic solvents like methanol and acetone; slightly soluble in cold hydrocarbons. | [3][5][7] | |

| DMSO: Sparingly soluble. | [2] | |

| Octanol/Water Partition Coefficient (log Kow) | 1.52 - 1.56 | [4][7][8] |

| Stability | Stable under normal storage conditions but hydrolyzes in alkaline media. | [3][5] |

Toxicological Information

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Propoxur is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at synaptic junctions. By inhibiting AChE, Propoxur causes an accumulation of ACh, leading to excessive stimulation of cholinergic receptors in the central and peripheral nervous systems. This inhibition is reversible, and the clinical effects typically resolve as the carbamate-cholinesterase complex spontaneously hydrolyzes.[4]

Quantitative Toxicological Data (for Propoxur)

| Parameter | Value(s) | Species/System | Source(s) |

| IC₅₀ (AChE Inhibition) | 4.3 µM | Not specified | [2] |

| IC₅₀ (α4β4 nAChR Antagonist) | 165 µM | Rat receptor | [2] |

| LD₅₀ (Lethal Dose) | 2.45 µ g/insect (males), 4.73 µ g/insect (females) | German Cockroach | [2][5] |

| IC₅₀ (Cell Growth Inhibition) | 89.96 µg/mL | Flounder gill cells | [2][5] |

| Human Acute Lethal Dose | ~200 mL of a concentrated solution (ingestion) | Human | [7] |

Health Effects

-

Acute Exposure: Symptoms manifest as a cholinergic crisis and can include headache, sweating, nausea, vomiting, diarrhea, blurred vision, muscle twitching, loss of coordination, and in severe cases, convulsions, respiratory depression, and death.[9][10] The effects are typically transient due to the reversible nature of the enzyme inhibition.[10]

-

Chronic Exposure: Long-term exposure may lead to persistent cholinesterase depression.[10] Reported effects in animal studies include depressed body weight and impacts on the liver and bladder.[10] Long-term exposure to high dust concentrations can cause changes in lung function.[7]

Occupational Exposure Limits

Regulatory agencies have established occupational exposure limits (OELs) for Propoxur to protect workers from its adverse health effects.

| Agency | Limit | Details | Source(s) |

| NIOSH (REL) | 0.5 mg/m³ | 10-hour Time-Weighted Average (TWA) | [9] |

| ACGIH (TLV) | 0.5 mg/m³ | 8-hour Time-Weighted Average (TWA) | [9] |

Note: These limits are for airborne exposure. Skin contact can lead to overexposure even if air levels are below the established limits.[9]

Safety and Handling Procedures

A systematic approach to hazard control is crucial when working with this compound. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[7] Use a certified chemical fume hood or other forms of local exhaust ventilation to minimize inhalation exposure.[9][11]

-

Isolation: Where possible, enclose operations to physically separate the worker from the hazardous substance.[7][9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[7][9][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and a laboratory coat.[7][11] Ensure that skin is not exposed, and avoid contact with open cuts or abrasions.[7]

-

Respiratory Protection: If ventilation is insufficient or during spill cleanup, use a NIOSH-approved particulate dust filter respirator.[7] For higher potential exposures, a supplied-air respirator may be necessary.[4]

Storage Requirements

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][12]

-

Keep separated from strong oxidizers, alkalis, foodstuffs, and animal feed.[3][7][12]

-

Store in a locked area to prevent unauthorized access.[12]

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of exposure.

-

Inhalation: Move the person to fresh air and keep them at rest. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area thoroughly with soap and plenty of water.[7][11] Seek medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[7][11][12] Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, give a slurry of activated charcoal in water to drink.[12] Seek immediate medical attention.[7][11][12]

Spill and Leak Procedures

-

Evacuate: Clear the area of all non-essential personnel and move upwind.[7][9]

-

Control: Eliminate all ignition sources.[12]

-

Containment: Prevent the spilled material from entering drains or waterways.[7][12]

-

Cleanup: Wear full protective equipment, including respiratory protection.[7] For solid spills, carefully sweep or vacuum the material to avoid generating dust.[9][12] Moisten first to prevent dusting if appropriate.[12] Collect the material in a sealed, labeled container for hazardous waste disposal.[9][12]

-

Decontamination: Ventilate and wash the spill area thoroughly after cleanup is complete.[9]

Experimental Protocol: Use as an Internal Standard in LC-MS

This compound is used as an internal standard (IS) to correct for variations in sample preparation and instrument response, ensuring accurate quantification of Propoxur.

Methodology

The fundamental principle involves adding a known, fixed concentration of this compound to all samples, calibration standards, and quality controls. The analyte (Propoxur) and the IS (this compound) are extracted and analyzed simultaneously. Since the IS and analyte behave almost identically during extraction and ionization, the ratio of the analyte's response to the IS's response is used for quantification. This ratio is plotted against the concentration of the calibration standards to create a calibration curve.

Conclusion

This compound, while essential for analytical research, carries the same toxicological hazards as its non-deuterated analog, Propoxur. The primary hazard is its potent, reversible inhibition of acetylcholinesterase. Adherence to strict safety protocols, including the use of engineering controls, appropriate PPE, and proper storage, is mandatory to mitigate exposure risks. All laboratory personnel must be thoroughly trained on the hazards, handling procedures, and emergency responses outlined in this guide before working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propoxur CAS#: 114-26-1 [m.chemicalbook.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Propoxur [cdc.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fao.org [fao.org]

- 9. nj.gov [nj.gov]

- 10. epa.gov [epa.gov]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. chemicalbook.com [chemicalbook.com]

Commercial suppliers and availability of Propoxur-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical applications of Propoxur-d3. This deuterated analog of the carbamate insecticide Propoxur serves as an invaluable internal standard for accurate quantification in complex matrices, particularly in residue analysis for food safety and environmental monitoring.

Commercial Availability of this compound

This compound is readily available from several commercial suppliers specializing in analytical standards and research chemicals. The products are intended for research use only and not for human or veterinary applications. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |

| Cayman Chemical | This compound | 1219798-56-7 | ≥99% deuterated forms (d1-d3) | 25 mg |

| Clinivex | This compound | 1219798-56-7 | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |

| MedchemExpress | This compound | 1219798-56-7 | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Sapphire North America | This compound | 1219798-56-7 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg, 10 mg, 25 mg |

| Fisher Scientific | This compound (N-methyl-d3) | 1219798-56-7 | Not specified | 0.01 g |

| CP Lab Safety | This compound, 99%+ deuterated forms (d1-d3) | 1219798-56-7 | 99%+ deuterated forms (d1-d3) | 5 mg |

Synthesis of this compound

The synthesis of this compound follows the same chemical pathway as its non-deuterated counterpart, Propoxur, with the key difference being the use of a deuterated starting material. The primary route involves the reaction of 2-isopropoxyphenol with deuterated methyl isocyanate (CH₃-d₃-NCO).

The general synthesis process can be described as follows:

-

Reaction Setup: 2-Isopropoxyphenol is placed in a reaction vessel equipped with a stirrer, condenser, and a means for controlled addition of the isocyanate.

-

Catalyst Addition: A suitable catalyst, such as a tertiary amine (e.g., N,N-dimethylbenzylamine), is added to the 2-isopropoxyphenol.

-

Reaction with Deuterated Methyl Isocyanate: Deuterated methyl isocyanate is slowly added to the reaction mixture. The reaction is typically carried out at an elevated temperature to ensure completion.

-

Purification: After the reaction is complete, the resulting this compound is purified, often by recrystallization, to achieve high purity.

Experimental Protocols: Quantification of Propoxur using this compound Internal Standard

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry (MS) for the accurate quantification of propoxur in various matrices, such as food and environmental samples. The use of a deuterated internal standard helps to correct for matrix effects and variations in sample preparation and instrument response.[1]

A widely adopted sample preparation technique for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3]

Key Experimental Methodologies

1. Sample Preparation using QuEChERS Method [2][3]

This protocol is a general guideline and may need to be optimized for specific matrices.

-

Homogenization: Weigh a representative portion (e.g., 10-15 g) of the sample into a centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

-

Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample. The final concentration of the internal standard should be within the linear range of the instrument and comparable to the expected concentration of the analyte.

-

Extraction: Add acetonitrile to the centrifuge tube, cap, and shake vigorously for 1 minute.

-

Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride (and potentially other salts like sodium citrate) to the tube. Shake vigorously for another minute. This step partitions the pesticides into the acetonitrile layer.

-

Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water). Vortex and centrifuge.

-

Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS or GC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for propoxur and its deuterated analog.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both propoxur and this compound.

-

MRM Transitions:

-

Propoxur: A common primary transition is m/z 210.1 → 111.1.[4]

-

This compound: The precursor ion will be shifted by +3 Da to m/z 213.1. The product ion resulting from the loss of the deuterated methyl isocyanate will likely also be shifted, or a common fragment ion can be monitored. Specific transitions should be optimized for the instrument being used.

-

-

3. GC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A low-polarity capillary column, such as a DB-5ms, is often used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: A splitless injection is common for trace analysis.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.

-

Acquisition Mode: Similar to LC-MS/MS, MRM is used for quantification.

-

MRM Transitions: Specific precursor and product ions for propoxur and this compound would need to be determined and optimized based on their fragmentation patterns under EI.

-

Signaling Pathways and Logical Relationships

Propoxur's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses, paralysis, and ultimately death of the insect.

This technical guide provides a foundational understanding for researchers and scientists working with this compound. For specific applications, further optimization of the described methods is recommended to achieve the desired analytical performance.

References

An In-depth Technical Guide to Interpreting the Certificate of Analysis for Propoxur-d3

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality and purity of a specific batch of a chemical substance. For researchers using isotopically labeled internal standards like Propoxur-d3, a thorough understanding of the CoA is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive overview of how to interpret the data presented in a typical CoA for this compound, details the experimental protocols used for its analysis, and presents this information in a clear and accessible format.

Product Information and Specifications

This section of the CoA provides fundamental identifying information for this compound. It is crucial to verify that this information matches the product ordered and is appropriate for the intended application.

| Parameter | Specification | Description |

| Product Name | This compound | The common name for the deuterated analog of Propoxur. |

| CAS Number | 1219798-56-7[1] | A unique identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C₁₁H₁₂D₃NO₃[1] | Indicates the elemental composition, with 'D' representing deuterium. |

| Molecular Weight | 212.3 g/mol [1] | The mass of one mole of the substance. |

| Appearance | White to off-white solid | A description of the physical state and color of the material.[2] |

| Intended Use | For use as an internal standard in analytical applications.[1][3] | Specifies the recommended application of the product. |

Analytical Data

This is the core section of the CoA, presenting the results of various analytical tests performed on the specific batch of this compound. These tests confirm the identity, purity, and quality of the material.

| Test | Method | Result | Specification |

| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | 99.5% | ≥ 98.0% |

| Isotopic Purity (by MS) | Mass Spectrometry (MS) | 99.2% (d3) | ≥ 99% deuterated forms (d1-d3)[1] |

| Identity (by ¹H NMR) | Proton Nuclear Magnetic Resonance Spectroscopy | Consistent with structure | Conforms to reference spectrum |

| Identity (by MS) | Mass Spectrometry (MS) | Consistent with structure | Conforms to expected mass |

| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | < 0.1% | As per USP <467> |

| Water Content (by Karl Fischer) | Karl Fischer Titration | 0.2% | ≤ 0.5% |

Experimental Protocols

Detailed methodologies are essential for understanding how the analytical data was generated and for replicating or verifying the results if necessary.

3.1 High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated Propoxur or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[4][5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 271 nm.[5]

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

3.2 Mass Spectrometry (MS) for Isotopic Purity and Identity

-

Objective: To confirm the molecular weight of this compound and to determine the percentage of deuteration.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.[6]

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight. The isotopic purity is determined by comparing the intensity of the peak for the d3 isotopologue to any peaks corresponding to d0, d1, or d2 species.

3.3 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity

-

Objective: To confirm the chemical structure of this compound by analyzing the signals from its hydrogen atoms.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is used to dissolve the sample.

-

Procedure: The sample is placed in the NMR spectrometer, and a proton spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum of Propoxur to confirm that the structure is correct and to verify the absence of significant proton-containing impurities. The deuteration at the N-methyl group is confirmed by the absence of the corresponding proton signal.

Visualizations

4.1 Chemical Structure of this compound

Caption: Chemical structure of this compound.

4.2 Analytical Workflow for Certification

Caption: A typical workflow for the analytical certification of this compound.

4.3 Signaling Pathway of Propoxur (Parent Compound)

This compound is used as an internal standard for the quantification of Propoxur. The biological activity of the parent compound, Propoxur, is relevant for researchers in toxicology and pharmacology. Propoxur is a carbamate insecticide that acts as an inhibitor of acetylcholinesterase.[1]

Caption: Simplified signaling pathway showing the inhibitory action of Propoxur on acetylcholinesterase.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Propoxur-d3 as an Internal Standard for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Propoxur

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of the carbamate insecticide propoxur in various matrices using gas chromatography-mass spectrometry (GC-MS) with propoxur-d3 as an internal standard. The use of an isotopically labeled internal standard like this compound is a robust method to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis.[1][2][3] This document outlines the necessary reagents, sample preparation steps, GC-MS instrument parameters, and data analysis procedures.

Introduction

Propoxur is a widely used carbamate insecticide for the control of insects in agriculture and residential settings.[4] Its presence in environmental and biological samples is of significant interest due to its potential health effects, including the inhibition of acetylcholinesterase.[4] Accurate and reliable quantification of propoxur residues is therefore crucial.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like propoxur.[5] However, the complexity of sample matrices can lead to variations in extraction efficiency and instrument response. The use of an internal standard (IS) is a common practice to mitigate these issues.[3] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[3]

This compound, a deuterated analog of propoxur, serves as an excellent internal standard for GC-MS analysis.[4] It co-elutes with propoxur and exhibits similar ionization behavior in the mass spectrometer, but it can be differentiated based on its higher mass-to-charge ratio (m/z). This allows for the correction of analyte losses during sample preparation and variations in injection volume, leading to more accurate and precise quantification.[3] This application note details a comprehensive protocol for the use of this compound as an internal standard for the GC-MS analysis of propoxur.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC grade acetonitrile, methanol, ethyl acetate, and acetone.

-

Standards: Propoxur (analytical standard), this compound (internal standard).[4]

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, graphitized carbon black (GCB).

-

Gases: Helium (carrier gas, 99.999% purity).

-

Sample Matrix: The protocol described is adaptable for various matrices such as water, soil, food products, and biological tissues. The example below is for a food matrix.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of propoxur and dissolve in 10 mL of methanol to prepare a 1000 µg/mL stock solution.

-

Similarly, prepare a 1000 µg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the propoxur primary stock solution with the appropriate solvent (e.g., acetonitrile) to achieve concentrations ranging from 1 to 500 ng/mL.

-

Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

-

-

Spiking:

-

Spike each calibration standard and sample extract with the internal standard working solution to achieve a final concentration of 50 ng/mL of this compound.

-

Sample Preparation (QuEChERS Method for Food Matrix)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.

-

Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the internal standard, this compound, at this stage to account for losses during the entire procedure.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For highly pigmented samples, 7.5 mg of GCB can be added.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract:

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a GC vial for analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977 MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp 1: 25 °C/min to 150 °C.

-

Ramp 2: 3 °C/min to 200 °C.

-

Ramp 3: 8 °C/min to 280 °C, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Propoxur: m/z 110 (quantification ion), 152, 166 (qualifier ions).

-

This compound: m/z 113 (quantification ion), 155, 169 (qualifier ions).

-

Data Presentation

The following tables summarize the expected quantitative data for the analysis of propoxur using this compound as an internal standard. The values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: GC-MS Retention Times and SIM Ions

| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |

| Propoxur | ~10.5 | 110 | 152, 166 |

| This compound | ~10.5 | 113 | 155, 169 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Recovery (spiked at 10, 50, 100 ng/g) | 85 - 105% |

| Relative Standard Deviation (RSD) | < 10% |

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.

Caption: Experimental workflow for the analysis of propoxur using an internal standard.

Caption: Logic of internal standard quantification for propoxur analysis.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of propoxur by GC-MS. The protocol outlined in this application note, combining a QuEChERS-based sample preparation with optimized GC-MS conditions, is suitable for the analysis of propoxur in complex matrices. The inclusion of an isotopically labeled internal standard effectively compensates for analytical variability, ensuring high-quality data for researchers, scientists, and drug development professionals.

References

- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pepolska.pl [pepolska.pl]

Application Note: High-Throughput Quantification of Propoxur in Food Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the carbamate insecticide Propoxur in various food matrices. The use of a stable isotope-labeled internal standard, Propoxur-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, enabling high-throughput analysis. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Propoxur is a widely used carbamate insecticide for controlling pests on crops and in public health programs. Its potential toxicity necessitates sensitive and reliable methods for monitoring its residues in food products to ensure consumer safety. LC-MS/MS has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate quantification as it mimics the behavior of the analyte during extraction, chromatography, and ionization, thereby correcting for potential variations.[1] This application note provides a comprehensive protocol for the quantification of Propoxur using LC-MS/MS and this compound.

Experimental

Materials and Reagents

-

Propoxur certified reference standard (≥98% purity)

-

This compound certified reference standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propoxur and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Propoxur stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a simple and effective extraction and cleanup procedure for pesticide residues in food samples.[2][3][4]

-

Homogenization: Homogenize 10-15 g of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add an appropriate amount of water to achieve a paste-like consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 100 ng/mL this compound internal standard working solution.

-

Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquhydrate.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content (e.g., spinach, berries), add 7.5 mg of GCB.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Transfer the supernatant to an autosampler vial.

-

The extract is now ready for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Optimized for the specific instrument |

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.[5] The following MRM transitions were used for Propoxur and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Propoxur | 210.1 | 111.1 | 15 | 168.1 | 10 |

| This compound | 213.1 | 111.1 | 15 | 171.1 | 10 |

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Propoxur and the location of the deuterium labels on the isopropoxy group. These should be experimentally confirmed and optimized on the specific instrument being used.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Propoxur in various food matrices.

Linearity: The method showed excellent linearity over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (R²) > 0.99 for all matrices tested.

Recovery and Precision: The recovery and precision of the method were evaluated by spiking blank matrix samples at three different concentration levels (1, 10, and 50 ng/g). The results are summarized in the table below.

| Matrix | Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |

| Apple | 1 | 95.2 | 4.8 |

| 10 | 98.1 | 3.5 | |

| 50 | 101.5 | 2.1 | |

| Tomato | 1 | 92.8 | 5.2 |

| 10 | 96.5 | 4.1 | |

| 50 | 99.8 | 2.9 | |

| Spinach | 1 | 88.5 | 6.5 |

| 10 | 91.2 | 5.3 | |

| 50 | 94.6 | 3.8 |

The recoveries for Propoxur were within the acceptable range of 70-120% with a relative standard deviation (RSD) of less than 15%, demonstrating the accuracy and precision of the method.

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

| Parameter | Value (ng/g) |

| LOD | 0.1 |

| LOQ | 0.5 |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of Propoxur.

Caption: Experimental workflow for Propoxur quantification.

References

Application Note: Quantitative Analysis of Propoxur Residues in Food Matrices using Propoxur-d3 as an Internal Standard

AN-01182025

Audience: Researchers, analytical scientists, and quality control professionals in the food safety and pesticide analysis sectors.

Purpose: This document provides a comprehensive protocol for the determination of Propoxur pesticide residues in various food matrices. The method utilizes Propoxur-d3 as an isotopic internal standard to ensure high accuracy and precision, employing the widely adopted QuEChERS sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Introduction

Propoxur is a carbamate insecticide used to control a variety of pests in agricultural and residential settings.[1][2] Its potential presence in the food chain necessitates sensitive and reliable analytical methods for monitoring its residue levels to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification.[3] this compound mimics the chemical behavior of the target analyte (Propoxur) during sample extraction, cleanup, and ionization, effectively compensating for matrix effects and variations in instrument response.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure that offers excellent recoveries for a broad range of pesticides, including Propoxur.[4][5][6] This application note details the European Standard EN 15662 QuEChERS protocol in conjunction with LC-MS/MS for the robust analysis of Propoxur in diverse food samples.[5]

Experimental Workflow

The overall analytical workflow involves sample homogenization, extraction with an internal standard, partitioning, dispersive solid-phase extraction (dSPE) cleanup, and subsequent analysis by LC-MS/MS.

Figure 1: General experimental workflow for Propoxur residue analysis.

Protocols

Required Materials and Reagents

-

Standards: Propoxur (≥98% purity), this compound (≥99% deuterated forms).[3]

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate (available as pre-packaged QuEChERS extraction salt packets, e.g., EN 15662).[5]

-

dSPE Sorbents: Primary Secondary Amine (PSA), Octadecylsilane (C18), MgSO₄ (available as pre-packaged dSPE tubes).[4]

-

Equipment: High-speed blender/homogenizer, 50 mL and 15 mL polypropylene centrifuge tubes, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propoxur and this compound in methanol. Store at -20°C.

-

Working Standard Mixture: Prepare a mixed working standard solution containing Propoxur at various concentration levels by diluting the stock solution with acetonitrile.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1 ng/µL.[4]

Sample Preparation Protocol (QuEChERS EN 15662)

-

Homogenization: Weigh 10 g (± 0.1 g) of a homogenized representative food sample into a 50 mL centrifuge tube. For dry samples like raisins or nuts, add a specified amount of water (e.g., 8.5 mL for 5 g of raisins) and allow to rehydrate before proceeding.[5]

-

Internal Standard Spiking: Add 100 µL of the 1 ng/µL this compound internal standard spiking solution to the sample.[4]

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Seal the tube and shake vigorously by hand for 1 minute.[5]

-

Add the EN 15662 QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[5]

-

Immediately shake vigorously for another 1 minute.

-

-

Centrifugation: Centrifuge the tube for 5 minutes at ≥3,000 g.[4][5] A distinct acetonitrile layer will separate on top.

-

Dispersive SPE Cleanup (dSPE):

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant into a clean vial.

-

For LC-MS/MS analysis, dilute the final extract (e.g., 10-fold) with a suitable mobile phase or water to minimize matrix effects.[5]

-

LC-MS/MS Instrumentation and Conditions

-

Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Column: A C18 column (e.g., Luna Omega C18 or equivalent) is suitable for separation.[7][8]

-

Mobile Phase: A gradient elution using water with 10 mM ammonium formate and methanol with 10 mM ammonium formate is a common choice.[5]

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

-

Acquisition Mode: Scheduled Multiple Reaction Monitoring (sMRM) for enhanced sensitivity and selectivity.

Table 1: Example LC-MS/MS Parameters for Propoxur and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| Propoxur | 210.2 | 111.1 | 93.1 | 19 |

| This compound | 213.2 | 111.1 | 93.1 | 19 |

Parameters are instrument-dependent and require optimization. Data derived from typical values.[9]

Data Presentation & Performance

Method performance should be validated according to established guidelines, assessing linearity, accuracy (recovery), precision (RSD), and sensitivity (LOD/LOQ).[10][11]

Table 2: Representative Method Performance Data for Propoxur Analysis

| Food Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|

| Sweet Pepper | 10 | 70-120% | <20 | 0.6 - 1.5 | [9] |

| Various Fruits | 10 - 200 | 91.3 - 102.5% | < 5.0 | 1.43 | [7][12] |

| Various Vegetables | 10 - 200 | 94.2 - 107.4% | < 6.5 | 1.43 | [7][12] |

| Liver | 40 | 70-120% | <20 | < 2.0 | [11] |

This table summarizes typical performance data from various sources. Actual results will vary based on matrix, instrumentation, and specific protocol.

Mechanism of Action: Acetylcholinesterase Inhibition